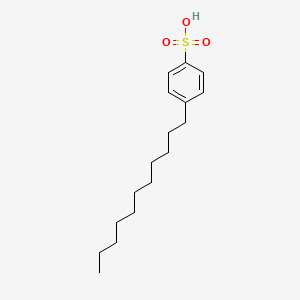
4-Undecylbenzenesulfonic acid
描述
4-Undecylbenzenesulfonic acid is an organosulfur compound with the molecular formula C17H28O3S. It is a derivative of benzenesulfonic acid where an undecyl group (a chain of eleven carbon atoms) is attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Undecylbenzenesulfonic acid can be synthesized through the sulfonation of undecylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is exothermic and requires careful control of temperature and reaction time to avoid over-sulfonation or degradation of the product.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, undecyl- often involves continuous sulfonation processes. These processes use reactors designed to handle the exothermic nature of the sulfonation reaction and ensure consistent product quality. The sulfonated product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt, which is more stable and easier to handle.
化学反应分析
Types of Reactions
4-Undecylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic anhydrides or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Sulfonic anhydrides or sulfonyl chlorides.
Reduction: Sulfonamides.
Substitution: Nitrobenzenesulfonic acids or halogenated benzenesulfonic acids.
科学研究应用
4-Undecylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
作用机制
The mechanism of action of benzenesulfonic acid, undecyl- primarily involves its ability to act as a surfactant. The undecyl group provides hydrophobic properties, while the sulfonic acid group is hydrophilic. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules and enhance their solubility in aqueous environments.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: The parent compound without the undecyl group.
p-Toluenesulfonic acid: A similar compound with a methyl group instead of an undecyl group.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom attached to the sulfonic group.
Uniqueness
4-Undecylbenzenesulfonic acid is unique due to its long hydrophobic chain, which imparts superior surfactant properties compared to simpler sulfonic acids. This makes it particularly useful in applications requiring strong emulsifying and dispersing capabilities.
属性
CAS 编号 |
50854-94-9 |
|---|---|
分子式 |
C17H28O3S |
分子量 |
312.5 g/mol |
IUPAC 名称 |
4-undecylbenzenesulfonic acid |
InChI |
InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20/h12-15H,2-11H2,1H3,(H,18,19,20) |
InChI 键 |
UCDCOJNNUVYFKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Key on ui other cas no. |
50854-94-9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)
![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
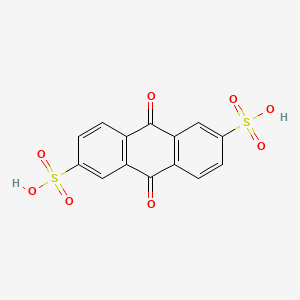

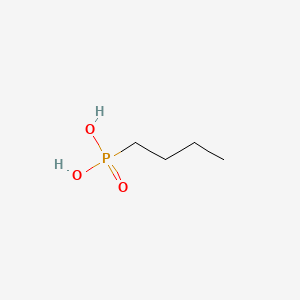
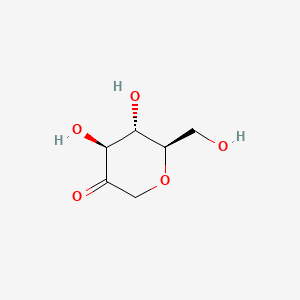

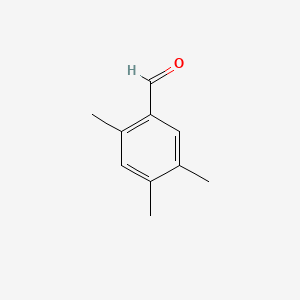

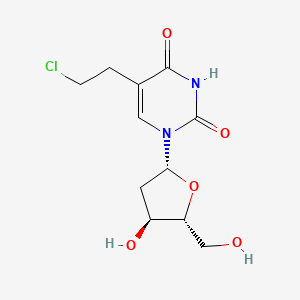
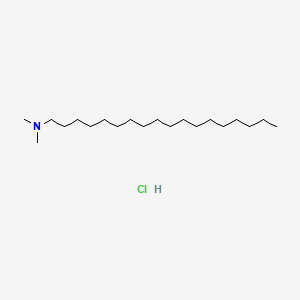
![3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202119.png)

![Methyl 5-benzyl-2-hydroxy-11-methylidene-6-oxobenzo[b]carbazole-1-carboxylate](/img/structure/B1202125.png)
